Absence of Salmonella (Ames) Mutagenicity vs. 1,2-Dibromo-3-chloropropane (DBCP): Regulatory and Safety Differentiation
In a direct head-to-head comparison, 1,2,3-tribromo-2-methylpropane (TBMP) was evaluated alongside DBCP and DBCMP in the Salmonella/microsome (Ames) assay [1]. DBCP was unequivocally positive in strains TA98, TA100, and TA1535 with S9 activation, and weakly positive in TA1535 without activation. In contrast, TBMP produced no reproducible mutagenic activity across multiple Salmonella strains and test variations, a finding attributed to the steric and electronic effects of the 2-methyl substituent [1]. This qualitative binary difference—TBMP negative, DBCP positive—is the single strongest differentiator for hazard-based procurement decisions.
| Evidence Dimension | Salmonella typhimurium reverse mutation (Ames) activity |
|---|---|
| Target Compound Data | TBMP: Negative (non-mutagenic) in TA98, TA100, TA1535 (± S9) |
| Comparator Or Baseline | DBCP: Positive in TA98, TA100, TA1535 (+S9); weakly positive in TA1535 (−S9) |
| Quantified Difference | Qualitative difference: TBMP consistently non-mutagenic vs. DBCP reproducibly mutagenic across multiple strains |
| Conditions | Salmonella/mammalian-microsome plate incorporation assay; S9 from Aroclor 1254-induced rat liver; multiple test variations employed [1] |
Why This Matters
A negative Ames result for TBMP materially alters occupational exposure banding and regulatory notification requirements compared to the known mutagen/carcinogen DBCP, directly influencing procurement safety assessments and permissible-use determinations.
- [1] McKee, R.H., et al. The genetic toxicity of 1,2-dibromo-3-chloropropane, 1,2-dibromo-3-chloro-2-methylpropane, and 1,2,3-tribromo-2-methylpropane. Cell Biol. Toxicol. 3, 391–406 (1987). DOI: 10.1007/BF00119912. View Source
